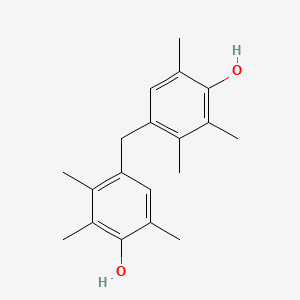![molecular formula C23H23ClN4O3 B14145192 (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione CAS No. 5662-12-4](/img/structure/B14145192.png)
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzylpiperidine moiety, a chlorophenyl group, and a hydroxypyrimidine core, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperidine intermediate, followed by the introduction of the chlorophenyl group and the formation of the hydroxypyrimidine ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, nitrated, or sulfonated analogs. These derivatives can have different physical and chemical properties, making them useful for specific applications.
Applications De Recherche Scientifique
(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzylpiperidine derivatives and hydroxypyrimidine analogs. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
The uniqueness of (5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
5662-12-4 |
|---|---|
Formule moléculaire |
C23H23ClN4O3 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
5-[(1-benzylpiperidin-4-yl)iminomethyl]-1-(2-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23ClN4O3/c24-19-8-4-5-9-20(19)28-22(30)18(21(29)26-23(28)31)14-25-17-10-12-27(13-11-17)15-16-6-2-1-3-7-16/h1-9,14,17,30H,10-13,15H2,(H,26,29,31) |
Clé InChI |
GQUCRIVKSBKQOH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3Cl)O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


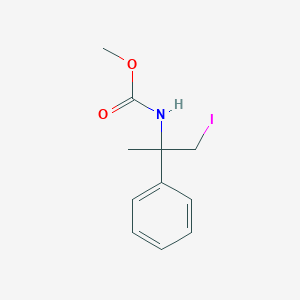
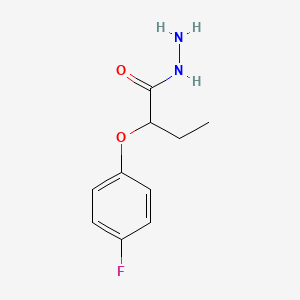

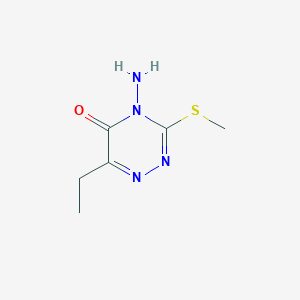
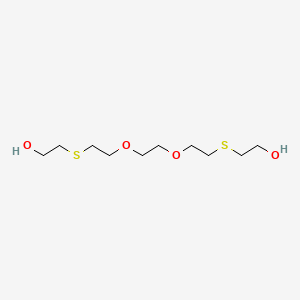
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
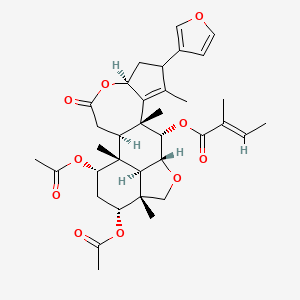
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
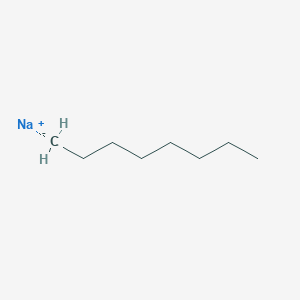
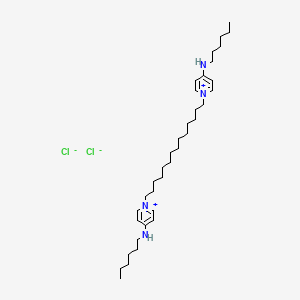
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
![Benzamide, N-[(1,3-dibenzoylhexahydro-5-nitro-5-pyrimidinyl)methyl]-](/img/structure/B14145169.png)
